molecular formula C23H16FNO3 B2881626 2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923156-98-3

2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2881626
CAS No.: 923156-98-3
M. Wt: 373.383
InChI Key: ZCKAXDKHAPEWDZ-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a 4-oxo-4H-chromen (chromone) core substituted at position 2 with a 2-methylphenyl group and at position 6 with a benzamide moiety bearing a fluorine atom at the ortho position of the phenyl ring. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The fluorine atom and methyl group in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for pharmaceutical screening .

Properties

IUPAC Name

2-fluoro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKAXDKHAPEWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties
2-Fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound with the molecular formula C23H16FNO3C_{23}H_{16}FNO_3 and a molecular weight of approximately 373.383 g/mol. Its IUPAC name reflects its complex structure, which includes a chromone moiety, a fluorine atom, and a benzamide functional group. The compound is characterized by its high purity (typically around 95%) and is used in various biological research applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies on structurally related chromone derivatives have shown that they can inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells.

Case Study: MDM2 Inhibition

A notable study demonstrated that certain chromone derivatives act as inhibitors of the MDM2 protein, which is often overexpressed in tumors and can inhibit p53, a crucial tumor suppressor. The compound's ability to bind to MDM2 with high affinity suggests potential applications in cancer therapy .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research into similar benzamide derivatives has revealed their capacity to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests that this compound may offer a novel approach to treating bacterial infections .

Antioxidant Effects

Chromone derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. This property is vital in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders. The antioxidant activity of related compounds has been attributed to their ability to scavenge free radicals effectively .

Structure-Activity Relationship (SAR)

Studies on the SAR of chromone derivatives indicate that modifications in the molecular structure significantly affect their biological activities. For instance, the presence of electron-withdrawing groups like fluorine enhances the compound's reactivity and biological potency.

Modification Effect on Activity
Fluorine SubstitutionIncreases anticancer activity
Alkyl Chain LengthAlters solubility and bioavailability
Hydroxyl GroupsEnhances antioxidant capacity

Toxicity Studies

Preliminary toxicity assessments have indicated that compounds within this class exhibit low toxicity profiles in vitro and in vivo, making them suitable candidates for further development as therapeutic agents .

Scientific Research Applications

Potential Applications

2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is investigated for potential applications, including:

  • Anticancer Properties: Structurally related chromone derivatives have demonstrated the ability to inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells.
  • Antimicrobial Activity: Similar benzamide derivatives can inhibit bacterial growth, including strains resistant to conventional antibiotics.
  • Antioxidant Effects: Chromone derivatives exhibit antioxidant properties that can protect cells from oxidative stress, which is important in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Mode of Action

The compound likely interacts with targets to alter their function, leading to changes in cellular processes. While specific knowledge of the compound’s targets is limited, its structure suggests potential interactions with pathways involving similar compounds or related biochemical processes.

Structure-Activity Relationship (SAR)

Modifications in the molecular structure of chromone derivatives significantly affect their biological activities. The presence of electron-withdrawing groups like fluorine can enhance the compound's reactivity and biological potency.

ModificationEffect on Activity
Fluorine SubstitutionIncreases anticancer activity
Alkyl Chain LengthAlters solubility and bioavailability
Hydroxyl GroupsEnhances antioxidant capacity

Toxicity

Preliminary toxicity assessments suggest that compounds within this class exhibit low toxicity profiles in vitro and in vivo, making them potential candidates for therapeutic agents.

Disclaimer

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Position on Benzamide :

  • The target compound features a fluorine atom at the ortho position of the benzamide ring, whereas analogues like 4-chloro and 4-bromo derivatives (e.g., 923211-76-1, 923233-39-0) have halogens at the para position. Fluorine’s high electronegativity and small atomic radius may enhance dipole interactions and metabolic stability compared to bulkier halogens like chlorine or bromine .

In contrast, the 3-methylphenyl isomer (F264-0122) may exhibit altered spatial orientation in molecular interactions .

Impact of Halogen Type :

  • Bromine (in 923233-39-0) increases molecular weight and polarizability compared to fluorine or chlorine, which could influence solubility and pharmacokinetic properties .

Crystallographic and Computational Insights

  • Software Tools : The structural determination of these compounds likely employs programs like SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., π-π stacking or hydrogen bonding influenced by fluorine) .
  • Packing Similarities : Compounds with para-substituted benzamides (e.g., 4-chloro or 4-bromo) may exhibit similar crystal packing patterns due to halogen bonding, whereas ortho-substituted derivatives (e.g., the target compound) could show distinct lattice arrangements .

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